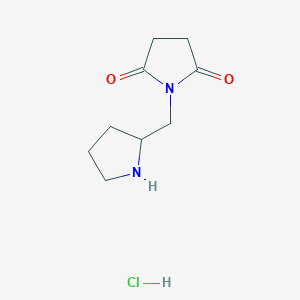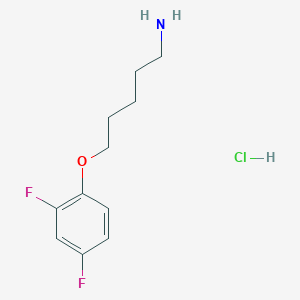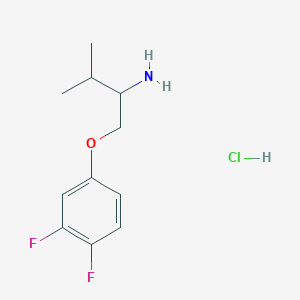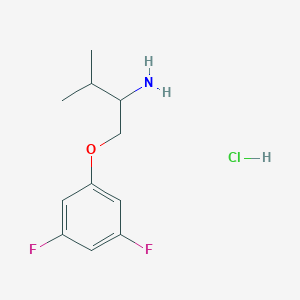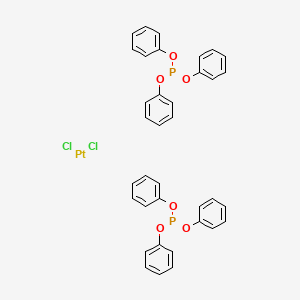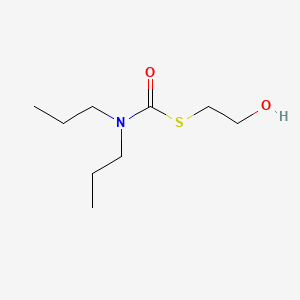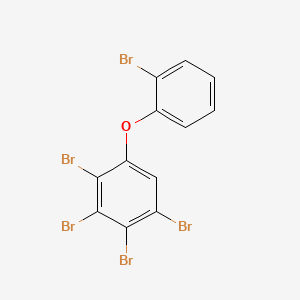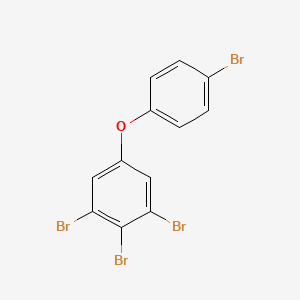
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride” is C9H12ClF2NO . The InChI code is 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 223.65 . It’s recommended to store the compound at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antineoplastic Agents
An efficient synthesis method of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivative, related to 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, has demonstrated significant antineoplastic activity. These compounds inhibited tubulin polymerization by binding at the colchicine site, indicating a potential application in cancer therapy due to their ability to inhibit cancer cell growth across various human and animal cancer cell lines. This suggests the compound's role in the development of new cancer treatments through targeting the intracellular tubulin (Pettit et al., 2003).
Conformational Analysis
Conformational studies on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which share structural similarities with 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, have revealed insights into their structural behavior in different environments. These studies, utilizing X-ray diffraction analysis, provide valuable information for the design of more effective molecules by understanding the spatial arrangement and interactions that could influence biological activity and stability (Nitek et al., 2020).
Corrosion Inhibition
Research into tertiary amines, including those structurally related to 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, has shown effectiveness in inhibiting corrosion on carbon steel. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors in corrosion science. This opens avenues for the compound's application in industrial processes and protection of infrastructure (Gao et al., 2007).
Enzymatic Strategies for Synthesis
Innovative enzymatic strategies employing racemic amines and prochiral ketones derived from 2-bromophenols or brominated pyridine have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. This method, yielding high selectivity, showcases the compound's utility in preparing precursors for antimicrobial agents like Levofloxacin. Such enzymatic approaches are crucial for the pharmaceutical industry, emphasizing the role of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride derivatives in drug development (Mourelle-Insua et al., 2016).
Spectroscopic Characterization
Spectroscopic characterization and diffractometric studies of polymorphism in related chemical structures underscore the importance of detailed molecular analysis in understanding the physical and chemical properties of potential pharmaceutical compounds. This research provides insights into the polymorphic behavior of closely related compounds, which is essential for the pharmaceutical industry in developing stable and effective drug formulations (Vogt et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
1-(3,4-difluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUJPOBBXNKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1432729.png)
